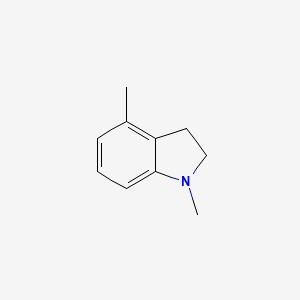
3-Chloro-2,4,6-trimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4,6-trimethylaniline: is an organic compound with the molecular formula C9H12ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by three methyl groups and one chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for synthesizing 3-Chloro-2,4,6-trimethylaniline involves the chlorination of 2,4,6-trimethylaniline.
Nitration and Reduction: Another method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline, and subsequent chlorination.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-2,4,6-trimethylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 3-Chloro-2,4,6-trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry:
Dye and Pigment Production: The compound is used in the production of various dyes and pigments due to its ability to form stable colorants.
Polymer Industry: It is used as a monomer or co-monomer in the production of specialty polymers.
Mecanismo De Acción
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
2,4,6-Trimethylaniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4,6-trimethylaniline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness:
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
3-chloro-2,4,6-trimethylaniline |
InChI |
InChI=1S/C9H12ClN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 |
Clave InChI |
LNYPMVHBRZGZLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
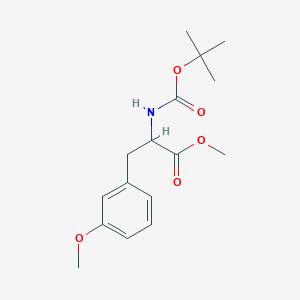
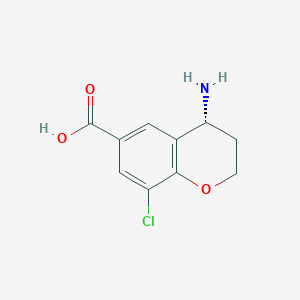
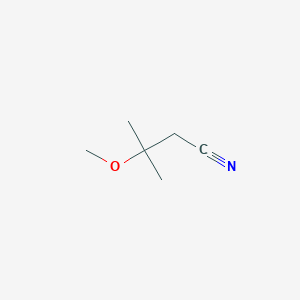
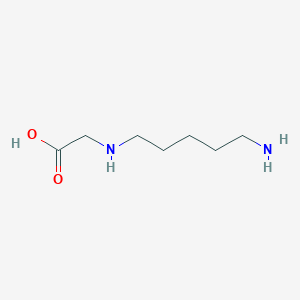
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
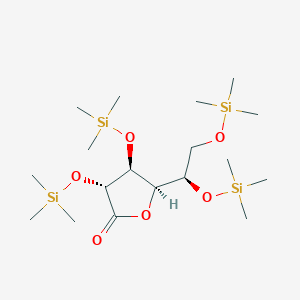
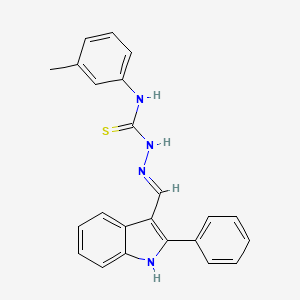


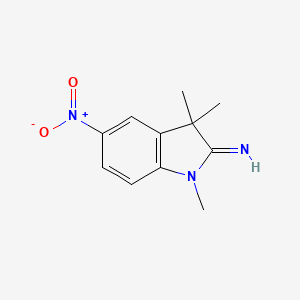
![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
